molecular formula C19H31O3P B13761167 1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- CAS No. 71519-95-4

1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-

Cat. No.: B13761167
CAS No.: 71519-95-4
M. Wt: 338.4 g/mol
InChI Key: DLOCWLUOVMSSII-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- typically involves the reaction of appropriate phenols with phosphorus trichloride, followed by cyclization. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of phosphorylation processes, which are crucial for various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5-butyl-5-ethyl-
  • 1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5-methyl-5-ethyl-

Uniqueness

1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications such as advanced materials and pharmaceuticals.

Properties

CAS No.

71519-95-4

Molecular Formula

C19H31O3P

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2,4-ditert-butylphenoxy)-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C19H31O3P/c1-17(2,3)14-9-10-16(15(11-14)18(4,5)6)22-23-20-12-19(7,8)13-21-23/h9-11H,12-13H2,1-8H3

InChI Key

DLOCWLUOVMSSII-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(OC1)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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